[2-(3-Methylbutoxy)phenyl]methanamine
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Overview
Description
[2-(3-Methylbutoxy)phenyl]methanamine: is an organic compound with the molecular formula C13H21NO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a 3-methylbutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methylbutoxy)phenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylmethanamine and 3-methylbutanol.
Etherification: The phenylmethanamine undergoes an etherification reaction with 3-methylbutanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate [2-(3-Methylbutoxy)phenyl]methanol.
Amination: The intermediate is then subjected to an amination reaction using ammonia or an amine source under high temperature and pressure to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(3-Methylbutoxy)phenyl]methanamine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Methylbutoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of [2-(3-Methylbutoxy)phenyl]methanamine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [4-Methyl-2-(3-methylbutoxy)phenyl]methanamine
- [2-(3-Methylbutoxy)phenyl]ethanamine
- [2-(3-Methylbutoxy)phenyl]propanamine
Uniqueness
Compared to similar compounds, [2-(3-Methylbutoxy)phenyl]methanamine exhibits unique structural features that influence its reactivity and interactions. The presence of the 3-methylbutoxy group provides steric hindrance and electronic effects that can alter its chemical behavior and biological activity.
Properties
IUPAC Name |
[2-(3-methylbutoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13/h3-6,10H,7-9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGAFGJOOSZYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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